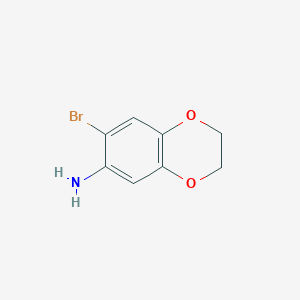

7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine

Description

BenchChem offers high-quality 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-2,3-dihydro-1,4-benzodioxin-7-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4H,1-2,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBPTTBZKJYYLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368839-12-7 | |

| Record name | 7-bromo-2,3-dihydro-1,4-benzodioxin-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure and properties of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine

This technical guide details the chemical structure, synthesis, properties, and applications of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine , a critical intermediate in medicinal chemistry.[1]

Executive Summary

7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine (CAS: 368839-12-7) is a halogenated bicyclic aniline derivative serving as a high-value scaffold in drug discovery.[1] Its structure combines the lipophilic, electron-rich 1,4-benzodioxane core—known for its privileged binding to Central Nervous System (CNS) targets—with an orthogonal functionalization pattern (amine and bromide). This duality allows for modular chemical space expansion: the amine serves as a nucleophile for amide/sulfonamide formation, while the aryl bromide acts as an electrophile for transition-metal-catalyzed cross-couplings. This compound is extensively utilized in the synthesis of

Chemical Identity & Structural Analysis[2]

Nomenclature and Identifiers

-

IUPAC Name: 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine[2]

-

Common Synonyms: 6-Amino-7-bromo-1,4-benzodioxane; 7-Bromo-3,4-ethylenedioxyaniline

-

CAS Registry Number: 368839-12-7 (Free base)

-

Molecular Formula:

[1][3]

Structural Features & Electronic Properties

The molecule consists of a benzene ring fused to a 1,4-dioxane ring. The substitution pattern is critical for its reactivity:

-

Electronic Effects: The amino group (-NH

) at position 6 is a strong electron-donating group (EDG), activating the ring. The ethylenedioxy bridge (positions 1,4) also acts as a moderate EDG. -

Regiochemistry: The bromine atom at position 7 is ortho to the amine and meta to the bridgehead oxygen. This specific arrangement creates a "push-pull" electronic system where the amine dominates the directing effects for further electrophilic aromatic substitutions, while the bromine activates the carbon-bromine bond for oxidative addition in palladium-catalyzed cycles.

Physicochemical Properties Matrix

| Property | Value / Description | Note |

| Appearance | White to off-white crystalline solid | Oxidizes to brown upon air exposure |

| Melting Point | 138–142 °C (Typical for HCl salt) | Free base MP is lower (~60-70°C) |

| Solubility | DMSO, DMF, Methanol, DCM | Low solubility in water (Free base) |

| pKa (Conjugate Acid) | ~3.5 - 4.0 | Reduced basicity due to ortho-bromo EWG |

| LogP | ~2.1 | Moderate lipophilicity |

Synthesis & Manufacturing Methodologies

The synthesis of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine must address the challenge of regioselectivity. Direct bromination of the parent amine is the most efficient industrial route, provided temperature and stoichiometry are strictly controlled to prevent over-bromination.

Primary Synthetic Route: Regioselective Bromination

This protocol utilizes N-Bromosuccinimide (NBS) for mild, controlled halogenation.

Reagents: 2,3-Dihydro-1,4-benzodioxin-6-amine (Starting Material), N-Bromosuccinimide (NBS), Acetonitrile (ACN) or DMF.

Step-by-Step Protocol:

-

Preparation: Dissolve 1.0 equivalent of 2,3-dihydro-1,4-benzodioxin-6-amine in anhydrous Acetonitrile (0.5 M concentration). Cool the solution to 0°C under an inert nitrogen atmosphere.

-

Bromination: Add 1.05 equivalents of NBS portion-wise over 30 minutes. The slow addition prevents the formation of the 5,7-dibromo byproduct.

-

Reaction Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor via TLC (System: Hexane/EtOAc 7:3) or LC-MS.[2] The product typically appears at

. -

Workup: Quench the reaction with 10% aqueous sodium thiosulfate to neutralize unreacted bromine species. Extract with Ethyl Acetate (3x).

-

Purification: Wash the organic layer with brine, dry over anhydrous

, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water to yield the pure 7-bromo isomer.

Synthesis Workflow Diagram

Figure 1: Regioselective bromination pathway utilizing electronic directing effects.

Spectroscopic Characterization

Verification of the 7-bromo isomer is confirmed by the loss of the ortho coupling pattern seen in the parent amine and the appearance of two distinct singlets in the aromatic region of the

-

H NMR (400 MHz, DMSO-d

- 6.95 (s, 1H, H-8): Proton ortho to Bromine, meta to Amine.

- 6.35 (s, 1H, H-5): Proton ortho to Amine, meta to Bromine.

-

4.85 (br s, 2H, -NH

-

4.10 - 4.15 (m, 4H, -OCH

-

Mass Spectrometry (ESI+):

-

Shows characteristic isotopic pattern for Bromine (

Br/

-

Reactivity & Applications in Drug Discovery

This scaffold acts as a "linchpin" in medicinal chemistry, enabling divergent synthesis.

Key Reaction Pathways

-

Buchwald-Hartwig Amination: The Br-C bond facilitates coupling with secondary amines (e.g., piperazines) to generate 5-HT

receptor ligands. -

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids introduces biaryl complexity, common in kinase inhibitors.

-

Nucleophilic Acylation/Sulfonylation: The free amine reacts with acid chlorides or sulfonyl chlorides to form amides/sulfonamides, often used in anti-diabetic research (sulfonylurea analogs).

Pharmacological Relevance Diagram

Figure 2: Divergent synthesis pathways leading to major pharmacological classes.

Handling and Safety Standards

-

Hazard Classification: Acute Toxicity (Oral), Category 4; Skin Irritant, Category 2.

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The compound is light-sensitive and may darken over time due to oxidation of the aniline moiety.

-

PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory to avoid inhalation of dust or contact with skin.

References

-

Sigma-Aldrich. 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride Product Sheet.Link

-

National Institutes of Health (PubChem). 1,4-Benzodioxan-6-amine Derivatives and Bioactivity.Link

-

Idris, N., et al. "Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs."[5] International Journal of Organic Chemistry, 2022.[5] Link

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS) in Organic Synthesis.Link

-

Gu, W., et al. "Synthesis and evaluation of novel 2,3-dihydrobenzo[b][1,4]dioxin- and indolealkylamine derivatives as potential antidepressants." Archiv der Pharmazie, 2014. Link

Sources

- 1. 4-Tert-butyl-2-methylheptane | 62185-23-3 | Benchchem [benchchem.com]

- 2. 634150-60-0|1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine|BLD Pharm [bldpharm.com]

- 3. 001chemical.com [001chemical.com]

- 4. 7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-amine [cymitquimica.com]

- 5. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

An In-Depth Technical Guide to the Safe Handling and Use of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine

Introduction: A Chemist's Perspective on a Valuable Building Block

7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its unique structure, featuring a brominated aromatic ring, a primary amine, and a dihydro-benzodioxin moiety, makes it a versatile scaffold for drug discovery and development. However, the same reactivity that makes this compound valuable also necessitates a thorough understanding of its properties to ensure safe handling and use in the laboratory. This guide provides a comprehensive overview of the safety data, handling protocols, and a representative experimental workflow for this compound, designed for researchers and drug development professionals.

Physicochemical and Hazard Profile

A foundational aspect of safe laboratory practice is a comprehensive understanding of a compound's intrinsic properties and associated hazards. The following table summarizes the key physicochemical data and hazard classifications for 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine and its commonly available hydrochloride salt.

| Property | Value | Source(s) |

| Chemical Name | 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine | N/A |

| CAS Number | 368839-12-7 | [1] |

| Molecular Formula | C₈H₈BrNO₂ | [1] |

| Molecular Weight | 230.06 g/mol | [1] |

| Appearance | Solid (form may vary) | [2] |

| Purity | Typically ≥97% | [1] |

| InChI Key | RSBPTTBZKJYYLM-UHFFFAOYSA-N | [1] |

| Hydrochloride Salt CAS | Not specified, but commercially available | [2] |

| Hydrochloride Salt Formula | C₈H₉BrClNO₂ | [2] |

| Hydrochloride Salt MW | 266.52 g/mol | [2] |

Hazard Identification and Classification

The primary hazards associated with 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine and its salts are typical of aromatic amines and halogenated compounds. The Globally Harmonized System (GHS) classifications found in safety data sheets (SDS) provide a clear and concise summary of these risks.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation |

Note: The GHS information is based on data for the hydrochloride salt and related compounds, as specific data for the free base may be limited.[2][3]

Core Safety and Handling Protocols

Adherence to rigorous safety protocols is non-negotiable when working with this compound. The following sections detail essential practices for minimizing exposure and mitigating risks.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The primary principle of chemical safety is to minimize exposure. This is best achieved through a combination of engineering controls and appropriate personal protective equipment.

-

Engineering Controls : All manipulations of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine, especially handling of the solid, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4] The fume hood provides a physical barrier and active ventilation, capturing any airborne contaminants.

-

Personal Protective Equipment (PPE) : The following PPE is mandatory when handling this compound:

-

Eye Protection : Chemical safety goggles are essential to protect against splashes. A face shield should be worn in situations with a higher risk of splashing.

-

Hand Protection : Chemically resistant gloves, such as nitrile gloves, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact.

-

Protective Clothing : A flame-retardant lab coat should be worn at all times. For larger-scale operations, a chemical-resistant apron may be necessary.

-

Respiratory Protection : For most laboratory-scale operations within a fume hood, respiratory protection is not required. However, in situations where dust or aerosol generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge should be used.

-

Chemical Stability and Reactivity: Understanding Incompatibilities

7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine is generally stable under normal laboratory conditions. However, as with many aromatic amines and brominated compounds, it is incompatible with strong oxidizing agents.[5] Contact with strong oxidizers can lead to vigorous and potentially hazardous reactions.

Storage and Handling: Maintaining Integrity and Safety

Proper storage is critical for maintaining the chemical's integrity and preventing accidents.

-

Storage Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Some suppliers recommend storage at 2-8°C under an inert atmosphere.[7] Keep away from direct sunlight and sources of ignition.

-

Handling Procedures :

-

Avoid the formation of dust and aerosols.[7]

-

Wash hands thoroughly after handling.

-

Ensure the work area is clean and free of incompatible materials.

-

Do not eat, drink, or smoke in the laboratory.

-

First-Aid Measures: Preparedness for Accidental Exposure

In the event of accidental exposure, immediate and appropriate first-aid measures are crucial.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

Experimental Workflow: Synthesis of a Sulfonamide Derivative

To illustrate the practical application and handling of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine, this section provides a detailed, step-by-step protocol for the synthesis of a sulfonamide derivative. This type of reaction is common in medicinal chemistry to modify the properties of a lead compound. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Reaction: Acylation of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride.

Detailed Step-by-Step Methodology

-

Reaction Setup :

-

To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine (1.0 eq).

-

Dissolve the amine in a suitable solvent such as dichloromethane (DCM) or pyridine. Pyridine can act as both a solvent and a base to neutralize the HCl generated during the reaction.[8]

-

Place the flask in an ice-water bath and cool the solution to 0°C. Causality: This initial cooling is crucial to control the exothermic reaction between the amine and the sulfonyl chloride, preventing potential side reactions and degradation.

-

-

Reagent Addition :

-

Dissolve 4-methylbenzenesulfonyl chloride (1.1 eq) in a minimal amount of the same solvent used in the reaction flask.

-

Add this solution to the dropping funnel and add it dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0°C. Causality: The slow, dropwise addition ensures that the concentration of the reactive sulfonyl chloride remains low, which helps to control the reaction rate and temperature.

-

-

Reaction Progression :

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Causality: Allowing the reaction to proceed at room temperature provides sufficient thermal energy for the reaction to go to completion without promoting decomposition.

-

-

Work-up :

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (EtOAc).

-

Wash the combined organic layers sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted pyridine, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted sulfonyl chloride and acidic byproducts, and finally with brine to remove residual water. Causality: This aqueous work-up sequence is a standard and effective method for removing impurities and isolating the desired product.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification :

-

The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system (e.g., ethanol/water). Causality: The choice of purification method depends on the nature of the product and the impurities present. Both methods are effective for obtaining a high-purity final product.

-

Spill Management and Waste Disposal

Accidental spills and the proper disposal of waste are critical safety considerations.

Spill Response

In the event of a spill, follow these procedures:

-

Evacuate and Ventilate : Evacuate non-essential personnel from the area and ensure adequate ventilation.[7]

-

Containment : Prevent the spill from spreading by using an inert absorbent material such as sand, vermiculite, or a commercial absorbent pad.

-

Cleanup :

-

Wear the appropriate PPE as described above.

-

Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[7]

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

Collect all cleanup materials as hazardous waste.

-

Waste Disposal

All waste containing 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine, including unused product, reaction residues, and contaminated materials, must be treated as hazardous waste.

-

Waste Collection :

-

Disposal Procedure :

-

Dispose of the hazardous waste through a licensed professional waste disposal service.[7]

-

Do not dispose of this chemical down the drain or in the regular trash.[4]

-

Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines.[9]

-

Conclusion

7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine is a valuable chemical intermediate with a manageable hazard profile when handled with the appropriate precautions. By understanding its physicochemical properties, adhering to rigorous safety protocols, and implementing a well-planned experimental workflow, researchers can safely and effectively utilize this compound in their drug discovery and development efforts. The principles of good laboratory practice, including the consistent use of engineering controls and personal protective equipment, are paramount to ensuring a safe working environment.

References

-

PubChemLite. (n.d.). 1-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride. Retrieved from [Link]

-

Aziz-ur-Rehman, et al. (2026, January 17). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. ResearchGate. Retrieved from [Link]

-

Sunjic, V., et al. (n.d.). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. ResearchGate. Retrieved from [Link]

-

Aziz-ur-Rehman, et al. (n.d.). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6- yl(phenylsulfonyl)amino]. AJOL.info. Retrieved from [Link]

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

-

Chemspace. (n.d.). 3-(7-bromo-6-fluoro-2,3-dihydro-1,4-benzodioxin-5-yl)butan-1-amine. Retrieved from [Link]

-

Royal Society of Chemistry. (2005). Electronic supplementary information (ESI) 1H NMR spectra of complexes 1–3 and their respective free ligands in DMSO-d6. Logar. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR Chart. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Abbasi, M. A., et al. (2026, January 6). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. ResearchGate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link]

-

T. S. I. Journals. (2007, December 4). Chemistry and pharmacology of benzodioxanes. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-1,4-benzodioxane. Retrieved from [Link]

-

PubChem. (n.d.). 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one. Retrieved from [Link]

-

Idris, N., Anderson, A., & Bakare, O. (2025, August 6). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry. Retrieved from [Link]

-

Borucka, A., et al. (2024, May 4). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. Retrieved from [Link]

-

MolPort. (n.d.). (2S)-N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxamide. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 7-bromo-6-chloro-3-[3-[(2 R ,3 S.... Retrieved from [Link]

-

Kazakov, A. I., et al. (2019, December 1). Kinetic Fundamental Aspects of Heat Release in Thermal Decomposition of 7-Amino-7H-difurazano[3,4-b:3′4′-f] furoxano[3″4″-d]azepine and Binary Fuel on Its Basis. Russian Journal of Applied Chemistry. Retrieved from [Link]-jp/article/02534572/latest)

Sources

- 1. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]

- 2. 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-(7-bromo-6-fluoro-2,3-dihydro-1,4-benzodioxin-5-yl)butan-1-amine - C12H15BrFNO2 | CSCS00133906489 [chem-space.com]

- 4. odu.edu [odu.edu]

- 5. NP-MRD: 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0294693) [np-mrd.org]

- 6. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]

- 7. pill.bid - Solubility Table [pill.bid]

- 8. researchgate.net [researchgate.net]

- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Pharmacological Potential of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine Scaffolds: A Technical Guide for Drug Discovery

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the 1,4-benzodioxane ring system stands as a "privileged scaffold," a structural motif consistently found in compounds with significant biological activity.[1] Its inherent conformational rigidity and ability to present substituents in a well-defined spatial arrangement make it an ideal foundation for the design of targeted therapeutics. This technical guide delves into the pharmacological potential of a specific, yet underexplored, derivative: the 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine scaffold. While this core is commercially available as its hydrochloride salt, a comprehensive exploration of its synthetic accessibility and therapeutic applications is warranted to unlock its full potential in drug discovery programs.[2][3]

This document will serve as an in-depth resource for researchers, scientists, and drug development professionals. We will move beyond a superficial overview to provide a foundational understanding of the synthesis, functionalization, and prospective pharmacological applications of this promising scaffold. Our discussion is grounded in the established principles of medicinal chemistry and supported by data from structurally related analogs, offering a predictive framework for future research endeavors.

I. The Strategic Importance of the 7-Bromo-6-Amino Substitution Pattern

The specific placement of a bromine atom at the 7-position and an amine group at the 6-position of the 2,3-dihydro-1,4-benzodioxin core is not arbitrary. This substitution pattern provides a unique combination of electronic and steric properties that can be strategically exploited for targeted drug design.

-

The 6-Amino Group: This primary amine serves as a crucial handle for a wide array of chemical modifications. It can be readily acylated, alkylated, or transformed into various functional groups, allowing for the systematic exploration of structure-activity relationships (SAR). Furthermore, the amino group can act as a key hydrogen bond donor or acceptor, facilitating interactions with biological targets such as enzymes and receptors.

-

The 7-Bromo Substituent: The introduction of a halogen, specifically bromine, at the 7-position significantly influences the scaffold's lipophilicity and electronic character. The bromine atom can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. Moreover, the bromine atom can serve as a synthetic linchpin for further diversification through cross-coupling reactions, opening avenues to a vast chemical space.

The interplay between the electron-donating amino group and the electron-withdrawing, yet polarizable, bromine atom creates a unique electronic environment on the aromatic ring, which can modulate the scaffold's binding affinity and selectivity for specific biological targets.

II. Synthetic Pathways: Accessing the Core Scaffold and its Analogs

While 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride is commercially available, understanding its synthesis is crucial for the preparation of novel derivatives.[2] A plausible and efficient synthetic strategy involves a multi-step sequence starting from the readily available 2,3-dihydro-1,4-benzodioxin.

A generalized synthetic approach is outlined below:

Figure 1. A plausible synthetic route to the core scaffold.

Experimental Protocol: A Representative Synthesis of a Substituted 1,4-Benzodioxane Amine

The following protocol is a generalized representation based on the synthesis of related 1,4-benzodioxane derivatives and serves as a template for accessing the target scaffold and its analogs.

Step 1: Nitration of 2,3-dihydro-1,4-benzodioxin

-

To a stirred and cooled (0-5 °C) solution of 2,3-dihydro-1,4-benzodioxin in concentrated sulfuric acid, add a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-nitro-2,3-dihydro-1,4-benzodioxin.

Step 2: Bromination of 6-nitro-2,3-dihydro-1,4-benzodioxin

-

Dissolve the 6-nitro-2,3-dihydro-1,4-benzodioxin in a suitable solvent (e.g., dichloromethane or acetic acid).

-

Add a catalytic amount of a Lewis acid (e.g., iron(III) bromide).

-

To this mixture, add a solution of bromine in the same solvent dropwise at room temperature.

-

Stir the reaction mixture until completion (monitored by TLC).

-

Quench the reaction with a solution of sodium thiosulfate and extract the product.

-

Purify the crude product by column chromatography to obtain 7-bromo-6-nitro-2,3-dihydro-1,4-benzodioxin.

Step 3: Reduction of the Nitro Group

-

Dissolve the 7-bromo-6-nitro-2,3-dihydro-1,4-benzodioxin in a suitable solvent (e.g., ethanol or acetic acid).

-

Add a reducing agent such as tin(II) chloride dihydrate and heat the reaction mixture to reflux. Alternatively, catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst) can be employed.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extract the product with an organic solvent, wash, dry, and concentrate to yield the target compound, 7-bromo-2,3-dihydro-1,4-benzodioxin-6-amine.

III. Prospective Pharmacological Applications: A Landscape of Therapeutic Opportunities

Based on the extensive research into the broader family of 1,4-benzodioxane derivatives, the 7-bromo-6-amino scaffold is poised for exploration in several key therapeutic areas. The following sections outline the most promising avenues for investigation, supported by evidence from structurally related compounds.

A. Oncology: A Scaffold for Anticancer Agent Development

The 1,4-benzodioxane nucleus is a component of numerous compounds with demonstrated anticancer activity.[4] The 6-amino group on the target scaffold provides a versatile point for the introduction of various pharmacophores known to interact with cancer-related targets.

Potential Mechanisms of Action:

-

Kinase Inhibition: The amino group can be functionalized to generate derivatives that target protein kinases, which are often dysregulated in cancer.

-

Microtubule Disruption: Analogs of the scaffold could be designed to interfere with microtubule dynamics, a validated strategy in cancer chemotherapy.

-

Induction of Apoptosis: The unique electronic and steric properties of the scaffold may be leveraged to design compounds that selectively induce programmed cell death in cancer cells.

Workflow for Anticancer Evaluation:

Figure 2. A typical workflow for evaluating the anticancer potential.

B. Central Nervous System (CNS) Disorders: Targeting Neurological Receptors

Derivatives of 1,4-benzodioxane have shown significant activity at various CNS receptors, including adrenergic and serotonergic receptors.[5] This suggests that the 7-bromo-6-amino scaffold could be a valuable starting point for the development of novel treatments for a range of neurological and psychiatric conditions.

Potential CNS Targets:

-

α-Adrenergic Receptors: The scaffold could be elaborated to generate selective antagonists or agonists for α-adrenergic receptor subtypes, with potential applications in conditions like hypertension, benign prostatic hyperplasia, and depression.

-

Serotonin (5-HT) Receptors: Modification of the 6-amino group could lead to ligands with high affinity and selectivity for specific 5-HT receptor subtypes, which are implicated in anxiety, depression, and psychosis.

-

Dopamine (D2) Receptors: The benzodioxane core has been incorporated into D2 receptor antagonists, suggesting a potential role in the development of antipsychotic agents.

C. Anti-inflammatory and Analgesic Properties

The anti-inflammatory potential of the 1,4-benzodioxane scaffold has been recognized, with some derivatives showing activity comparable to existing non-steroidal anti-inflammatory drugs (NSAIDs).[6]

Potential Anti-inflammatory Mechanisms:

-

Cyclooxygenase (COX) Inhibition: The scaffold could be functionalized to create selective inhibitors of COX-1 and/or COX-2, key enzymes in the inflammatory cascade.

-

Modulation of Pro-inflammatory Cytokines: Derivatives could be designed to interfere with the production or signaling of pro-inflammatory cytokines like TNF-α and IL-6.

IV. Structure-Activity Relationship (SAR) Insights and Future Directions

While specific SAR data for the 7-bromo-6-amino scaffold is not yet available, we can extrapolate from related 1,4-benzodioxane series.

Key Considerations for SAR Studies:

-

Nature of the Substituent on the 6-Amino Group: The size, lipophilicity, and hydrogen bonding capacity of the group attached to the 6-amino function will be critical in determining target affinity and selectivity. A systematic exploration of amides, sulfonamides, and various alkyl and aryl substituents is warranted.

-

Role of the 7-Bromo Group: Comparative studies with analogs bearing other halogens (Cl, F) or a hydrogen at the 7-position will elucidate the importance of the bromo substituent for activity. Its role in halogen bonding should be investigated through computational modeling and co-crystallization studies where possible.

-

Stereochemistry: If chiral centers are introduced during the derivatization of the scaffold, the individual enantiomers should be separated and evaluated, as biological activity is often stereospecific.

V. Conclusion: A Scaffold with Untapped Potential

The 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine scaffold represents a promising, yet underexplored, area of medicinal chemistry. Its synthetic tractability, coupled with the strategic placement of a versatile amino group and a modulating bromo substituent, makes it an attractive starting point for the development of novel therapeutics. The established pharmacological profile of the broader 1,4-benzodioxane family provides a strong rationale for investigating this specific scaffold in oncology, CNS disorders, and inflammatory conditions. This technical guide serves as a foundational resource to stimulate and guide further research, with the ultimate goal of translating the potential of this privileged scaffold into tangible clinical benefits.

VI. References

-

Bolchi, C., Pallavicini, M., & Valoti, E. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. Molecules, 25(16), 3694.

-

Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(3), 143-160.

-

PubChemLite. (n.d.). 1-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride. Retrieved February 23, 2026, from [Link]

-

Carrieri, A., Piergentili, A., Del Bello, F., Giannella, M., Pigini, M., Leonardi, A., ... & Quaglia, W. (2010). Structure-activity relationships in 1,4-benzodioxan-related compounds. 10. Novel α1-adrenoreceptor antagonists related to openphendioxan: synthesis, biological evaluation, and α1d computational study. Bioorganic & Medicinal Chemistry, 18(19), 7045-7057.

-

Abdel-Wahab, B. F., Abdel-Gawad, H., & Mohamed, H. A. (2022). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British Journal of Pharmacology, 172(6), 1500-1515.

-

Sawaftah, H., Amer, J., Mousa, A., & Hawash, M. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(20), 7004.

-

Aksenov, A. V., Shcherbakov, S. V., & Voskressensky, L. G. (2022). Synthesis of 7-Bromo-1,3-diazapyrenes. Tetrahedron, 116, 132795.

-

Hussain, I., & Ali, A. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Journal of Phytochemistry & Biochemistry, 1(1), 1-7.

-

Al-Tel, T. H. (2015). Reaction of N-benzyl-1,4-dihydronicotinamide with geminal bromo-nitro compounds. Journal of the Chemical Society, Chemical Communications, (12), 893-894.

-

Belskaya, N. P., Eltsov, O. S., & Charushin, V. N. (2019). Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cells. RSC advances, 9(48), 28039-28051.

-

Khan, M. S. Y., & Husain, A. (2018). Reaction of 7α-bromo-6-nitrocholest-5-enes with hydrazine: Formation of steroidal pyrazolines and molecular docking against SARS-CoV-2 omicron protease. Steroids, 138, 108-116.

-

Balaban, A. T. (2015). Synthesis of N-heterocycles via intramolecular reductive cyclizations of nitroalkenes. Inaugural-Dissertation, Rheinischen Friedrich-Wilhelms-Universität Bonn.

-

Khan, I., Ali, S., & Ahmad, S. (2025). Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Journal of Molecular Structure, 1315, 138334.

-

Mphahlele, M. J., & Maluleka, M. M. (2020). SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications. Journal of Medicinal Chemistry, 63(17), 9284-9304.

-

Bolchi, C., Pallavicini, M., & Valoti, E. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. Molecules, 25(16), 3694.

-

Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing.

-

Maccioni, E., Alcaro, S., & Cirilli, R. (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. Bioorganic & medicinal chemistry, 15(15), 5152-5161.

Sources

- 1. 634150-60-0|1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine|BLD Pharm [bldpharm.com]

- 2. 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 3. 7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-amine [cymitquimica.com]

- 4. air.unimi.it [air.unimi.it]

- 5. Structure-activity relationships in 1,4-benzodioxan-related compounds. 10. Novel α1-adrenoreceptor antagonists related to openphendioxan: synthesis, biological evaluation, and α1d computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Electronic & Pharmacophore Profiling of Amino-Brominated Benzodioxins

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Chemists, and Toxicologists Focus: Electronic Structure, Synthetic Pathways, and Pharmacological Implications

Executive Summary: The Electronic "Push-Pull" Matrix

The 1,4-benzodioxin and its dihydro-analog (1,4-benzodioxane) represent "privileged scaffolds" in drug discovery, serving as the core for alpha-adrenergic antagonists (e.g., Doxazosin) and serotonin modulators. When substituted with an amino group (

The amino group acts as a potent

Electronic Structure & Quantum Chemical Landscape

The Benzodioxan Core vs. Aromatic Dioxin

It is critical to distinguish between the two primary cores encountered in research:

-

2,3-Dihydro-1,4-benzodioxin (Benzodioxane): The standard pharmacophore. The ethylenedioxy bridge is non-planar (puckered), influencing receptor fit.

-

1,4-Benzodioxin: Fully conjugated. Often studied in conducting polymers (EDOT analogs) or environmental toxicology (PBDDs).

Frontier Molecular Orbital (FMO) Analysis

In amino-brominated derivatives, the electronic distribution is governed by the interplay between the oxygen lone pairs and the exocyclic amine.

-

HOMO Localization: Predominantly located on the benzene ring and the amino nitrogen. The oxygen atoms of the dioxane ring contribute to the

-system, elevating the HOMO energy relative to unsubstituted benzene. -

LUMO Distribution: The bromine atom lowers the LUMO energy via

-interactions, creating a "soft" electrophile character at the carbon-bromine bond, which is exploitable for palladium-catalyzed cross-couplings (Buchwald-Hartwig).

Substituent Effects (Hammett & Resonance)

The electronic environment can be quantified using Hammett constants (

| Substituent | Effect Type | Electronic Impact on Core | Pharmacological Consequence |

| Amino ( | Strong | Increases electron density at ortho/para positions. Raises pKa of the system. | Enhances H-bond donor capability; metabolic liability (N-oxidation). |

| Bromine ( | Deactivates ring slightly; directs ortho/para. | Lipophilicity booster; halogen bond acceptor in protein pockets. | |

| Ethylenedioxy | Activates positions 6 and 7. | Mimics catechol; rigidifies the dopamine pharmacophore. |

Mechanistic Pathways & Signaling

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when modifying the benzodioxan core, specifically for adrenergic and serotonergic targets.

Caption: SAR logic flow for amino-brominated benzodioxans. Bromine blocks metabolic clearance sites while modulating receptor selectivity.

Synthetic Methodology: Regioselective Assembly

Synthesis of amino-brominated benzodioxans requires navigating the directing effects of the dioxy-bridge. The 6- and 7-positions are electronically equivalent in the unsubstituted core but distinct once substituted.

Retrosynthetic Strategy

-

Path A (Traditional): Nitration of benzodioxane

Reduction -

Path B (Modern): Pd-catalyzed amination of dibromobenzodioxane.

Protocol: Synthesis of 6-Amino-7-bromo-1,4-benzodioxane

This protocol prioritizes regioselectivity and yield.

Reagents:

- (Nitrating agent)

- (Reducing agent)

- (N-Bromosuccinimide) in DMF

Step-by-Step Workflow:

-

Nitration (IPC: TLC/NMR):

-

Dissolve 1,4-benzodioxane in glacial acetic acid.

-

Add

dropwise at 0°C. Note: The dioxy ring activates the 6-position. -

Checkpoint:

-NMR should show a doublet at

-

-

Reduction:

-

Treat the nitro-intermediate with

in ethanol/HCl reflux. -

Neutralize to isolate 6-amino-1,4-benzodioxane.

-

-

Regioselective Bromination:

Caption: Step-wise synthetic pathway with critical analytical checkpoints for regiochemical verification.

Pharmacological & Toxicological Implications[1][3]

The "Alpha-Blocker" Connection

Research indicates that the 1,4-benzodioxan moiety is a bioisostere for the catechol ring in adrenaline.

-

Binding Mode: The oxygen atoms act as H-bond acceptors.

-

Role of Amino Group: When protonated (physiological pH), it mimics the ammonium head of norepinephrine.

-

Role of Bromine: Increases lipophilicity (

), enhancing blood-brain barrier (BBB) penetration. It also blocks metabolic hydroxylation at the para-position, prolonging half-life (

Toxicity Warning (AhR Activation)

While benzodioxanes (saturated) are common drugs, fully aromatic polybrominated dibenzo-p-dioxins (PBDDs) are potent toxins.

-

Mechanism: They bind to the Aryl Hydrocarbon Receptor (AhR).

-

Amino-PBDDs: If the benzodioxane drug undergoes in vivo dehydrogenation to the fully aromatic dioxin, it may gain affinity for AhR. Researchers must screen for this using CYP450 stability assays.

References

-

Quaglia, W., et al. (2005).[6] Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. Journal of Medicinal Chemistry.[10]

-

Neudorffer, A., et al. (2024). An electrochemical access to 2-amino-2,3-dihydro-1,4-benzodioxanes derived from hydroxytyrosol.[5] Organic & Biomolecular Chemistry.[5][9][11][12][13][14][15][16]

-

World Health Organization. (2011). Polybrominated Dibenzo-p-Dioxins, Dibenzofurans, and Biphenyls: Inclusion in the Toxicity Equivalency Factor Concept.[8] Toxicological Sciences.

-

Schmitt, M., et al. (2011). Rotationally Resolved Electronic Spectroscopy of 1,4-Benzodioxan. ChemPhysChem.

-

Levin, M., et al. (2023).[9] Deaminative bromination, chlorination, and iodination of primary amines. Cell Reports Physical Science.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 4. air.unimi.it [air.unimi.it]

- 5. An electrochemical access to 2-amino-2,3-dihydro-1,4-benzodioxanes derived from hydroxytyrosol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Investigation into the bromination of polybrominated dibenzo-p-dioxins and dibenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Polybrominated Dibenzo-p-Dioxins, Dibenzofurans, and Biphenyls: Inclusion in the Toxicity Equivalency Factor Concept for Dioxin-Like Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deaminative bromination, chlorination, and iodination of primary amines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BJOC - Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides [beilstein-journals.org]

- 16. eajournals.org [eajournals.org]

Troubleshooting & Optimization

Solving solubility issues with 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine

Welcome to the dedicated technical support guide for 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine. This resource is designed for our partners in research, science, and drug development. We understand that navigating the physicochemical properties of novel compounds is critical for experimental success. This guide provides in-depth, field-proven insights and troubleshooting protocols to address one of the most common challenges encountered with this molecule: solubility.

Understanding the Solubility Challenge: A Physicochemical Overview

7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine is an aromatic amine featuring a benzodioxin core.[1] Its structure, characterized by a large, non-polar benzodioxin ring system, confers significant lipophilicity, which is a primary driver of its poor aqueous solubility.[2][3] However, the presence of a primary amine functional group provides a crucial handle for manipulating its solubility.[4][5] This amine group is basic, meaning it can accept a proton to form a positively charged, and therefore more water-soluble, salt form.[6][7] Understanding this dual character—lipophilic scaffold and basic functional group—is the key to overcoming solubility hurdles.

| Property | Value / Description | Significance for Solubility |

| Molecular Weight | 230.06 g/mol (Free Base)[1] | Moderate molecular weight; solubility is primarily dictated by structural features rather than size alone. |

| Structure | Aromatic amine with a fused benzodioxin ring system. | The large, hydrophobic surface area limits solubility in polar solvents like water. |

| Predicted Lipophilicity (XlogP) | ~1.6 - 2.8 (Predicted for related structures)[8][9][10] | A positive logP value indicates a preference for lipid-like environments over aqueous ones, confirming its hydrophobic nature.[11] |

| Functional Group | Primary Aromatic Amine | Weakly basic.[] This group can be protonated in acidic conditions to form a more soluble cationic salt.[6] |

| Available Form | Free Base[1] and Hydrochloride Salt | The availability of a hydrochloride salt form confirms that pH modification is a viable strategy for enhancing aqueous solubility. |

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine? For initial solubilization, we strongly recommend using a high-purity, anhydrous organic solvent. Dimethyl sulfoxide (DMSO) is the preferred choice due to its high solubilizing power for a wide range of organic compounds.[13][14] Ethanol and dimethylformamide (DMF) are also effective alternatives.[15] A typical starting stock concentration is 10-20 mM, which provides a concentrated source that minimizes the volume of organic solvent introduced into your final aqueous system.

Q2: My compound won't dissolve in my aqueous buffer (e.g., PBS). What should I do? Directly dissolving the compound in an aqueous buffer is not recommended and is likely to fail due to its hydrophobic nature. You must first prepare a concentrated stock solution in an organic solvent like DMSO, as described in Q1. This stock can then be carefully diluted into your aqueous buffer. If precipitation still occurs upon dilution, please refer to our detailed troubleshooting guides below.

Q3: How can I increase the final concentration of the compound in my aqueous experimental medium? There are two primary strategies:

-

pH Adjustment: Because the molecule has a basic amine group, lowering the pH of your aqueous medium (e.g., to pH 4-5) will protonate the amine, forming a more soluble salt.[16][17] This is a highly effective method.

-

Use of Co-solvents: Including a small percentage of a water-miscible organic solvent (a "co-solvent") in your final aqueous solution can increase the solubility of the compound.[18][19][20]

Q4: The hydrochloride salt form of the compound is available. Is it more water-soluble? Yes. The hydrochloride salt form (C₈H₉BrClNO₂) is the protonated version of the amine, which will exhibit significantly higher aqueous solubility than the free base form.[7] If your experimental conditions can tolerate a slightly acidic starting solution and the presence of chloride ions, using the HCl salt can be a more direct path to aqueous solubility.

Troubleshooting Guide 1: Preparing and Using Stock Solutions

Precipitation issues often originate from the preparation and handling of the stock solution. This protocol ensures a reliable starting point.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

-

Calculation: Determine the mass of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine (MW: 230.06 g/mol ) required. For 1 mL of a 10 mM stock, you will need: Mass = 0.010 mol/L * 0.001 L * 230.06 g/mol = 0.0023 g = 2.3 mg

-

Weighing: Aseptically weigh 2.3 mg of the compound powder and transfer it to a sterile 1.5 mL or 2.0 mL microcentrifuge tube.

-

Solubilization: Add 1.0 mL of anhydrous, high-purity DMSO to the tube.

-

Mixing: Vortex the solution vigorously for 1-2 minutes. Gentle warming in a 37°C water bath can assist dissolution, but avoid overheating.

-

Verification: Visually inspect the solution against a light source to ensure it is clear and free of any particulates. A completely dissolved stock solution is critical.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[21] Store at -20°C or -80°C, protected from light and moisture.

Protocol: Diluting the Stock Solution into Aqueous Media

This step is where "solvent shock"—precipitation caused by the rapid change in solvent polarity—often occurs.[13]

-

Thaw: Thaw a single aliquot of the stock solution at room temperature.

-

Pre-warm Medium: Ensure your target aqueous medium (e.g., cell culture media, PBS) is at the experimental temperature (e.g., 37°C).

-

Dilution Technique: Add the DMSO stock solution to the aqueous medium, not the other way around. Pipette the required volume of stock solution and dispense it directly into the bulk of the aqueous medium while the medium is being gently vortexed or swirled. This rapid, distributive mixing is crucial to prevent localized high concentrations that lead to precipitation.

-

Final Concentration Check: Do not exceed the maximum solubility limit in the final medium. If you observe cloudiness or precipitate, the final concentration is too high.

Troubleshooting Guide 2: Managing Precipitation in Biological Assays

Even with a perfect stock solution, challenges can arise in complex biological media.

Caption: Decision workflow for solubilizing the compound.

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Precipitate forms immediately upon dilution. | Solvent Shock: The rapid shift from 100% organic solvent to a primarily aqueous environment causes the compound to crash out of solution.[13] Exceeded Solubility Limit: The target final concentration is above the compound's maximum solubility in that specific medium. | 1. Reduce Final Concentration: This is the simplest and most effective solution. Perform a serial dilution to find the highest concentration that remains clear.[13] 2. Modify Dilution Technique: Increase the volume of the aqueous medium and add the stock solution more slowly while vortexing vigorously. 3. Use a Co-solvent: Prepare your final aqueous medium with 1-5% of a miscible solvent like ethanol or PEG-400 to increase the solvating power of the medium.[22][23] |

| Solution is initially clear but precipitate forms over time during incubation (e.g., at 37°C). | Temperature Effects: Some compounds are less stable or soluble at higher temperatures over extended periods.[13][21] Media pH Shift: Cellular metabolism can alter the pH of the culture medium, which can affect the ionization state and solubility of the compound.[13] Interaction with Media Components: The compound may bind to proteins (especially in serum-containing media) or chelate with salts, forming insoluble complexes.[13][21] | 1. Assess Temperature Stability: Run a control experiment with the compound in cell-free media in the incubator to see if precipitation occurs without cells. 2. Monitor pH: Check the pH of your culture after incubation. If it has shifted significantly, consider using a more robustly buffered medium (e.g., HEPES-buffered). 3. Evaluate Serum Interactions: If using serum, try reducing the serum concentration or, if your experiment allows, switch to a serum-free medium to see if this resolves the issue. |

Advanced Strategies for In Vivo and Formulation Development

For drug development professionals, achieving higher concentrations for in vivo dosing often requires more advanced formulation techniques. These strategies aim to increase the apparent solubility (Cs) and dissolution rate of the compound.[24]

-

Salt Formation: As discussed, creating a salt of the basic amine is a primary and highly effective method to dramatically increase aqueous solubility.[24][25]

-

Lipid-Based Formulations: For highly lipophilic compounds, solubilizing the agent in lipidic excipients can enhance oral absorption.[24][25] Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) are particularly relevant for compounds with a high logP.

-

Amorphous Solid Dispersions: Converting the crystalline form of the compound to a higher-energy amorphous state can significantly boost solubility.[2][24] This often involves dispersing the compound within a polymer matrix.

Caption: Key factors influencing compound solubility in solution.

References

-

Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. [Link]

-

Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. [Link]

-

Ritika, S. L. Harikumar, & Aggarwal, G. Formulation Tactics for the Delivery of Poorly Soluble Drugs. Rayat and Bahra Institute of Pharmacy. [Link]

-

Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher. [Link]

-

Cosolvent. Wikipedia. [Link]

-

Geron, M., et al. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

-

Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. [Link]

-

Bradford Assay Troubleshooting Guide Common Errors and Fixes. (2025, July 11). ZAGENO. [Link]

-

Co-solvent and Complexation Systems. ResearchGate. [Link]

-

Cosolvent – Knowledge and References. Taylor & Francis. [Link]

-

Lee, S., et al. (2025, August 7). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. ResearchGate. [Link]

-

Co-solvent: Significance and symbolism. (2025, December 23). Acolyte. [Link]

-

Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024, April 9). Procell. [Link]

-

What are the chances of precipitation in column while using buffers as mobile phase? (2012, February 24). ResearchGate. [Link]

-

Advanced Properties of Amines. (2023, January 22). Chemistry LibreTexts. [Link]

-

How does branching increase the solubility in amines? (2018, May 12). Quora. [Link]

-

The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts. [Link]

-

Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. (2019, May 30). ACS Omega. [Link]

-

1-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride. PubChemLite. [Link]

-

1-(7-BROMO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-PHENYLETHAN-1-ONE. Mol-Instincts. [Link]

-

Amine compounds. SlideShare. [Link]

-

Values of logP and logk for the Test Compounds Used in This Study. ResearchGate. [Link]

-

Principles of Drug Action 1, Spring 2005, Amines. CUNY. [Link]

-

Idris, N., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry. [Link]

-

1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one. PubChem. [Link]

-

7-bromo-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride. PubChemLite. [Link]

-

LogP—Making Sense of the Value. ACD/Labs. [Link]

-

3-(7-bromo-6-fluoro-2,3-dihydro-1,4-benzodioxin-5-yl)butan-1-amine. Chemspace. [Link]

-

pKa Data Compiled by R. Williams. University of Wisconsin. [Link]

-

6-Bromo-1,4-benzodioxane. PubChem. [Link]

-

2,3-Dihydro-1,4-benzodioxin-6-ol. PubChem. [Link]

-

7-Bromo-2,3-dimethylindazol-6-amine. PubChem. [Link]

Sources

- 1. 7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-amine [cymitquimica.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. mdpi.com [mdpi.com]

- 4. Amine Modification - CD Bioparticles [cd-bioparticles.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. webhome.auburn.edu [webhome.auburn.edu]

- 8. Compound 2-{[(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)imino]methyl}-4-nitrophenol... [chemdiv.com]

- 9. PubChemLite - 1-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride (C10H12BrNO2) [pubchemlite.lcsb.uni.lu]

- 10. PubChemLite - 7-bromo-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride (C8H6BrClO4S) [pubchemlite.lcsb.uni.lu]

- 11. acdlabs.com [acdlabs.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. quora.com [quora.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. Does pH affect solubility? | AAT Bioquest [aatbio.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Cosolvent - Wikipedia [en.wikipedia.org]

- 19. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]

- 22. researchgate.net [researchgate.net]

- 23. wisdomlib.org [wisdomlib.org]

- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 25. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

Technical Support Center: Optimizing Recrystallization of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine

Answering the user's request.

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine via recrystallization. The content is structured in a question-and-answer format to directly address common challenges and provide field-proven solutions.

Core Principles & Initial Solvent Selection

Q1: What key properties of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine should guide my solvent selection?

A1: Understanding the physicochemical nature of your compound is the foundation of an effective recrystallization protocol. For 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine (MW: 230.06 g/mol ), the key structural features to consider are[1]:

-

Aromatic Amine Group (-NH₂): This primary amine group introduces polarity and the capacity for hydrogen bonding. This suggests solubility in polar protic solvents like alcohols. However, aromatic amines can be prone to oxidation and discoloration, especially when heated for extended periods.[2]

-

Benzodioxane Ring System: This core structure is largely non-polar and rigid, contributing to the molecule's solid-state nature. The ether linkages within the dioxane ring are weakly polar.

-

Bromo-substituent (-Br): The bromine atom increases the molecular weight and enhances van der Waals interactions, which generally decreases solubility in very non-polar solvents like hexanes but can improve crystallinity. Haloaryl compounds often recrystallize well.[3]

The molecule possesses a balance of polar (amine) and non-polar (bromo-aromatic ring) characteristics. This duality makes it unlikely that a single "perfect" solvent exists, pointing towards the utility of mixed-solvent systems.

Q2: How should I approach selecting a starting solvent for recrystallization?

A2: A systematic screening process using small amounts of material is the most efficient approach. The goal is to find a solvent that dissolves the compound when hot but provides low solubility when cold.[4]

The "Like Dissolves Like" Principle: This principle is a valuable starting point.[5] Solvents that share functional group characteristics with the solute are often good candidates.[6][7]

-

Polar Protic Solvents (e.g., Ethanol, Methanol, Isopropanol): The amine group suggests these will be good "dissolving" solvents. They are excellent initial candidates, likely to dissolve the compound at elevated temperatures. A common strategy for aromatic amines is to use an ethanol/water mixture.[5]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These can also be effective. Acetone is a strong solvent, while ethyl acetate is moderately polar. They are often used in combination with non-polar solvents.[6]

-

Non-Polar Solvents (e.g., Toluene, Heptane, Hexane): Due to the non-polar aromatic backbone, there might be some solubility in hot toluene. Heptane and hexane are likely to be "non-solvents" or "anti-solvents," making them ideal candidates for use in a mixed-solvent system.

-

Water: Given the largely organic structure, solubility in water is expected to be very low, even when hot. This makes water an excellent anti-solvent to pair with a polar organic solvent like ethanol or acetone.[6]

Data Summary Table: Candidate Solvents for Screening

| Solvent | Boiling Point (°C) | Polarity | Rationale & Expected Behavior |

| Ethanol | 78 | Polar Protic | Good "good" solvent candidate; dissolves on heating. Often used with water for anilines.[5] |

| Isopropanol | 82 | Polar Protic | Similar to ethanol, slightly less polar. Good alternative. |

| Acetone | 56 | Polar Aprotic | Strong solvent, may show high solubility even at room temp. Useful in solvent pairs.[6] |

| Ethyl Acetate | 77 | Mid-Polarity | Good all-around solvent, often used with hexanes.[6] |

| Toluene | 111 | Non-Polar | May dissolve the compound only at high temperatures due to the aromatic nature. |

| Heptane/Hexane | 98 / 69 | Non-Polar | Likely a "poor" or "anti-solvent." Ideal for precipitating the compound from a more polar solvent. |

| Water | 100 | Very Polar | Excellent "poor" solvent candidate to pair with alcohols.[6] |

Experimental Protocols & Workflows

Protocol 1: Small-Scale Solvent Screening

This protocol helps you quickly identify promising solvents or solvent pairs using a minimal amount of your crude product.

Methodology:

-

Place approximately 20-30 mg of the crude 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine into a small test tube or vial.

-

Add a candidate solvent dropwise (e.g., ethanol) at room temperature, swirling after each drop. Note the solubility. The ideal "good" solvent should show poor solubility at this stage.

-

If the solid does not dissolve in ~0.5 mL of solvent, gently heat the mixture in a sand bath or heating block to the solvent's boiling point.[8]

-

Continue adding the hot solvent dropwise until the solid just dissolves. Use the minimum amount necessary.[4]

-

Remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation. If no crystals form, try scratching the inside of the tube with a glass rod.

-

Once at room temperature, place the tube in an ice-water bath for 15-20 minutes to maximize precipitation.

-

Evaluate the result: An ideal solvent will show a significant amount of crystalline precipitate upon cooling. If the compound remains dissolved or "oils out," the solvent is not suitable on its own.

Workflow for Mixed-Solvent System Selection

When a single solvent is not effective, a binary system is the logical next step. This workflow outlines the decision-making process.

Caption: Workflow for mixed-solvent recrystallization.

Troubleshooting Guide

Q3: My compound "oiled out" instead of forming crystals. What is happening and how can I fix it?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when its concentration is too high for crystal nucleation to occur properly. The result is a liquid phase (the "oil") instead of solid crystals.

Causality & Solutions:

-

Solution is too saturated: You may have used too little solvent or evaporated too much. Fix: Add a small amount of the hot "good" solvent to redissolve the oil, then allow it to cool more slowly.[5]

-

Cooling is too rapid: Plunging a hot solution directly into an ice bath is a common cause. Fix: Allow the solution to cool gradually to room temperature before moving it to an ice bath. Slow cooling provides time for ordered crystal lattice formation.

-

Solvent boiling point is too high: If the solvent's boiling point is higher than the compound's melting point, it will always oil out. Fix: Choose a lower-boiling solvent.[5]

-

Insoluble impurities: The presence of impurities can sometimes inhibit crystallization. Fix: Try performing a hot filtration to remove any insoluble material before cooling.

Q4: No crystals are forming even after cooling in an ice bath. What should I do?

A4: This indicates that your solution is not supersaturated at the lower temperature, meaning the compound is still too soluble.

Troubleshooting Steps:

-

Induce Crystallization:

-

Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic glass fragments can serve as nucleation sites.

-

Seeding: If you have a pure crystal from a previous batch, add a tiny speck to the solution to act as a template for crystal growth.

-

-

Increase Concentration: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the solute concentration.[5] Allow it to cool again. Be careful not to evaporate too much, or the product may precipitate too quickly or oil out.

-

Add an Anti-Solvent: If you are using a single solvent, you can try adding a "poor" or "anti-solvent" dropwise to the cooled solution until it becomes slightly cloudy (the cloud point), then add a drop of the "good" solvent to clarify. Let this solution stand to form crystals.

Q5: My final product is still colored. How can I improve its appearance?

A5: Colored impurities are common, especially with aromatic amines which can oxidize to form highly colored byproducts.

Solutions:

-

Activated Charcoal (Carbon): This is the most common method for removing colored impurities.

-

Protocol: After dissolving your crude product in the hot solvent, remove it from the heat source and add a very small amount of activated charcoal (a spatula tip is often enough). Adding charcoal to a boiling solution can cause violent bumping.

-

Swirl the mixture for a few minutes, then perform a hot filtration through fluted filter paper or a Celite pad to remove the charcoal.

-

Caution: Using too much charcoal can adsorb your product and significantly reduce your yield.

-

-

Minimize Heat Exposure: Work efficiently to minimize the time your compound spends in the hot solvent to reduce the chance of thermal decomposition or oxidation.

Advanced Strategies

Q6: Should I consider recrystallizing the hydrochloride salt instead of the free base?

A6: Yes, this is an excellent and often underutilized strategy for purifying amines.[3] The hydrochloride salt of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine is commercially available as a solid, which indicates it has good crystallinity.[9]

Rationale & Advantages:

-

Altered Solubility: Salts often have drastically different solubility profiles than their free-base counterparts. They are typically more soluble in polar solvents like water or ethanol and much less soluble in non-polar organic solvents. This change can be exploited to find a better recrystallization solvent.

-

Increased Stability: Protonating the amine group can make it less susceptible to aerial oxidation, preventing the formation of colored impurities during the heating process.

-

Improved Crystallinity: Salts often form more stable and well-defined crystal lattices compared to the free base, leading to a more efficient purification process.

General Procedure:

-

Dissolve the crude free-base amine in a suitable solvent (e.g., diethyl ether, isopropanol).

-

Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether, or concentrated aqueous HCl if using a protic solvent) dropwise until precipitation is complete.

-

Isolate the crude hydrochloride salt by filtration.

-

Perform solvent screening (Protocol 1) on the salt to find a suitable recrystallization solvent (e.g., ethanol/water, methanol).

References

-

ResearchGate Discussion. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks. [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

Popova, M., et al. (2021). Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. Molecules, 26(14), 4348. [Link]

-

University of Rochester, Department of Chemistry. Purification: How To. [Link]

-

Chem Help ASAP. (2021). recrystallization & purification of N-bromosuccinimide. YouTube. [Link]

-

Wellesley College. Lab 1-Recrystallization Lab. [Link]

-

Reddit. (2015). Recrystallization question. r/chemhelp. [Link]

-

University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

Sources

- 1. 7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-amine [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Reagents & Solvents [chem.rochester.edu]

- 4. youtube.com [youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Purification [chem.rochester.edu]

- 7. Tips & Tricks [chem.rochester.edu]

- 8. Lab 1-Recrystallization Lab | Wellesley College [www1.wellesley.edu]

- 9. 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

Storage stability and degradation of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine

Technical Support Center: 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine

Welcome to the technical support resource for 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine. This guide is designed for professionals in research and drug development, providing in-depth answers to common questions regarding the stability, storage, and degradation of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine.

Q1: What are the primary recommended storage conditions for 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine?

A: Based on standard laboratory practice for aromatic amines and bromo-substituted compounds, the recommended storage is in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] For long-term stability, storage at 2-8°C in an inert atmosphere is advisable to minimize potential degradation.[3] The container should protect the compound from light and moisture.

Q2: Is this compound sensitive to light or air?

A: Yes, compounds with an amine group on an aromatic ring can be susceptible to oxidation when exposed to air, often leading to discoloration (e.g., turning from off-white/tan to brown). The bromo-aromatic structure also suggests potential sensitivity to light (photolytic degradation). Therefore, it is critical to store the compound in an amber vial or a light-blocking container and to minimize its exposure to the atmosphere.[4][5]

Q3: Does the salt form (hydrochloride) offer better stability?